molecular formula C8H2Cl2N2S B1454872 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile CAS No. 1188236-02-3

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Cat. No. B1454872
M. Wt: 229.08 g/mol
InChI Key: BNKYOEMCYNGQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a chemical compound that is part of the benzothiazole family . It has a molecular formula of C8H2Cl2N2S and an average mass of 229.086 Da .


Molecular Structure Analysis

The molecular structure of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile consists of a benzothiazole ring with two chlorine atoms at positions 4 and 6, and a carbonitrile group at position 2 .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile indicates their application in the development of antimicrobial agents. Novel thiazole derivatives incorporating pyridine moieties synthesized from reactions involving this compound have shown significant antibacterial and antifungal activities. These derivatives exhibit potential as DNA gyrase inhibitors, as supported by molecular docking simulation results, indicating their potential application in antimicrobial drug development (Khidre & Radini, 2021).

Antitumor Activity

Another domain of application involves antitumor research, where thiazole derivatives obtained from related compounds demonstrated cytotoxic effects against various cancer cell lines, including human gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. This suggests the role of electron-withdrawing groups in enhancing the antitumor potency of these derivatives (Mohareb, Abdallah, & Ahmed, 2017).

Inhibition of DYRK1A

In Alzheimer's disease research, the synthesis of thiazolo[5,4-f]quinazolines as DYRK1A inhibitors from 4,6-dichlorobenzo[d]thiazole-2-carbonitrile derivatives highlights a promising strategy for the development of treatments. Some synthesized compounds showed significant inhibitory activity against DYRK1A, a kinase involved in neurodegenerative diseases, indicating their potential in Alzheimer's disease therapy (Foucourt et al., 2014).

Corrosion Inhibition

Pyranopyrazole derivatives synthesized from this compound class have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Studies utilizing electrochemical techniques and Density Functional Theory (DFT) demonstrate that these derivatives can significantly inhibit corrosion, offering a potential application in the development of corrosion-resistant materials (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

4,6-dichloro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYOEMCYNGQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743259
Record name 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

CAS RN

1188236-02-3
Record name 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 3
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.